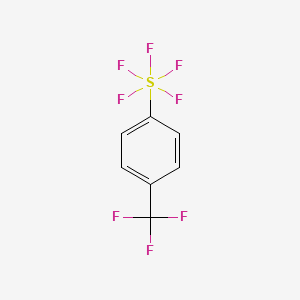

4-(Trifluoromethyl)phenylsulfur pentafluoride

Description

Properties

IUPAC Name |

pentafluoro-[4-(trifluoromethyl)phenyl]-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F8S/c8-7(9,10)5-1-3-6(4-2-5)16(11,12,13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXZCQWVJMGRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Trifluoromethyl)phenylsulfur pentafluoride typically involves a two-step process:

Step 1: Treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride.

This method offers significant improvements over previous methods in terms of cost, yield, practicality, and scalability, making it suitable for industrial production .

Chemical Reactions Analysis

4-(Trifluoromethyl)phenylsulfur pentafluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

Substitution: The compound can participate in substitution reactions, where the sulfur pentafluoride group is replaced by other functional groups.

Common reagents used in these reactions include chlorine, hydrogen fluoride, and various metal fluorides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Chemistry

Fluorination Reagent:

4-(Trifluoromethyl)phenylsulfur pentafluoride serves as a powerful fluorinating agent in organic synthesis. It is particularly useful for introducing trifluoromethyl groups into organic molecules, which can enhance the biological activity and stability of compounds. The compound has been employed in reactions that convert various substrates into trifluoromethylated products, demonstrating high efficiency and selectivity .

Case Study:

In a study involving the deoxyfluorination of acyl fluorides, 4-(trifluoromethyl)phenylsulfur pentafluoride was used alongside other reagents to achieve high yields of trifluoromethylated biphenyl derivatives. The results indicated that this compound could replace traditional fluorinating agents, offering a more effective alternative .

Material Science

Development of Fluorinated Polymers:

The incorporation of 4-(trifluoromethyl)phenylsulfur pentafluoride into polymer matrices has been investigated for producing materials with enhanced thermal stability and chemical resistance. These fluorinated polymers are being explored for applications in coatings, adhesives, and sealants where durability is critical.

Research Findings:

Research has shown that polymers modified with arylsulfur pentafluorides exhibit improved properties compared to their non-fluorinated counterparts. This modification leads to materials that can withstand harsher environmental conditions, making them suitable for industrial applications .

Pharmaceuticals

Drug Design and Development:

The trifluoromethyl group is known to significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. The use of 4-(trifluoromethyl)phenylsulfur pentafluoride in medicinal chemistry allows for the strategic modification of lead compounds to enhance their efficacy and reduce metabolic degradation.

Case Study:

In drug development studies, compounds synthesized using 4-(trifluoromethyl)phenylsulfur pentafluoride have shown promising results in preclinical trials. For instance, modifications made to existing drugs have led to increased potency against specific targets while minimizing side effects .

Environmental Applications

Fluorinated Compounds in Green Chemistry:

The synthesis of fluorinated compounds like 4-(trifluoromethyl)phenylsulfur pentafluoride aligns with green chemistry principles by providing more efficient pathways for chemical transformations. These compounds can potentially replace less environmentally friendly reagents in various chemical processes.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)phenylsulfur pentafluoride exerts its effects involves its high electronegativity and lipophilicity. These properties allow the compound to interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(Trifluoromethyl)phenylsulfur pentafluoride is often compared with other arylsulfur pentafluorides and related compounds, such as:

- Phenylsulfur pentafluoride

- Bis(sulfur pentafluoride) derivatives

- Tris(sulfur pentafluoride) derivatives

What sets 4-(Trifluoromethyl)phenylsulfur pentafluoride apart is its unique combination of high electronegativity and lipophilicity, which makes it particularly valuable in applications requiring high stability and specific chemical properties .

Biological Activity

4-(Trifluoromethyl)phenylsulfur pentafluoride is a compound that has garnered interest in recent years due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and implications for medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of 4-(trifluoromethyl)phenylsulfur pentafluoride involves the introduction of a sulfur pentafluoride (SF5) group into an aryl framework. The SF5 group is characterized by its square-based pyramidal geometry, which allows it to interact with biological receptors in ways that other functional groups may not. The synthesis methods have evolved to be more cost-effective and safer compared to traditional methods that utilized toxic reagents like fluorine gas .

Table 1: Comparison of Synthesis Methods for Aryl Sulfur Pentafluorides

| Method | Reagents Used | Yield (%) | Safety Level |

|---|---|---|---|

| XeF2 Reaction | XeF2, Tetraethylammonium Cl | Low | Low (toxic) |

| Chlorination with ZnF2 | Chlorine, ZnF2 | High | Moderate |

| Direct SF5 Introduction | SF5Cl, Acetylene | Moderate | High (toxic) |

Antimicrobial Properties

Recent studies have indicated that compounds containing the SF5 group exhibit significant antimicrobial activity. For instance, derivatives of 4-(trifluoromethyl)phenylsulfur pentafluoride have shown promising results against various bacterial strains, including E. coli and B. mycoides. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those for standard antibiotics .

Anticancer Activity

The anticancer potential of 4-(trifluoromethyl)phenylsulfur pentafluoride has been investigated through various case studies. In a notable study, derivatives were tested against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The results demonstrated that certain derivatives exhibited IC50 values superior to those of established chemotherapeutics like Doxorubicin .

Table 2: IC50 Values of 4-(Trifluoromethyl)phenylsulfur Pentafluoride Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 7 | PACA2 | 44.4 | 52.1 |

| 8 | PACA2 | 22.4 | 52.1 |

| 9 | HCT116 | 17.8 | 52.1 |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For example, the inhibition of dihydroorotate dehydrogenase in malaria parasites has been linked to the potential use of SF5-containing compounds as antimalarial agents . Additionally, the selective inhibition of cyclooxygenases (COX-1 and COX-2) has been explored for anti-inflammatory applications .

Case Study 1: Antimalarial Activity

In a recent synthesis involving pentafluorosulfanyl-substituted mefloquine, researchers found that the SF5 substitution did not compromise the drug's efficacy against Plasmodium falciparum, with IC50 values comparable to those of traditional treatments .

Case Study 2: Anti-inflammatory Effects

A study focusing on benzopyran derivatives with SF5 substitutions demonstrated significant inhibition of COX-2 activity, suggesting potential applications in treating inflammatory diseases without the adverse gastrointestinal effects associated with COX-1 inhibition .

Q & A

Q. What are the established synthetic routes for 4-(Trifluoromethyl)phenylsulfur pentafluoride?

The synthesis typically involves multi-step reactions starting with SF5Cl or SF5Br and aromatic precursors. For example, phenylsulfur pentafluoride derivatives are synthesized via reaction of SF5Cl with cyclohexene derivatives (e.g., 1,4-bis(acetoxy)-2-cyclohexene) under UV irradiation, followed by dehydrohalogenation and aromatization . Adapting this method, trifluoromethyl-substituted aryl precursors can be used to introduce the -CF3 group. Catalysts like triethylborane may enhance efficiency in dehydrohalogenation steps .

Q. What are the critical handling precautions for this compound in laboratory settings?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Ignition Sources : Avoid sparks, static discharge, or open flames due to flammability risks (UN1993 classification) .

- Incompatibilities : Separate from oxidizers (e.g., peroxides, nitrates) to prevent violent reactions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respirators if vapor concentrations exceed safe limits .

Q. What physical properties are essential for experimental design?

Limited data exists for the trifluoromethyl derivative, but analogs like phenylsulfur pentafluoride provide insights:

- Boiling Point : ~48°C (for phenylsulfur pentafluoride) .

- Stability : Stable under inert atmospheres but decomposes upon exposure to moisture, releasing HF and sulfur oxides .

- Solubility : Likely lipophilic due to the -SF5 and -CF3 groups, favoring organic solvents (e.g., DCM, THF) .

Advanced Research Questions

Q. How does the -SF5 group influence electronic and steric effects in cross-coupling reactions?

The -SF5 group is strongly electron-withdrawing (σpara = 0.68), comparable to -NO2, which activates aryl rings toward nucleophilic substitution but deactivates electrophilic aromatic substitution. Steric effects are minimal due to its tetrahedral geometry, enabling applications in Suzuki-Miyaura couplings with bulky ligands . Computational studies (DFT) are recommended to quantify electronic contributions .

Q. What analytical techniques are optimal for characterizing 4-(Trifluoromethyl)phenylsulfur pentafluoride?

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying SF5 (δ ~80–85 ppm) and CF3 (δ ~-60 ppm) signals.

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ions (e.g., [M-H]⁻ at m/z 266.97 for C7H4F8S).

- X-Ray Crystallography : Resolves SF5 geometry and intermolecular interactions .

Q. How can conflicting stability data in literature be resolved?

Discrepancies in decomposition temperatures may arise from impurities or moisture content. Methodological recommendations:

- Conduct thermogravimetric analysis (TGA) under controlled humidity.

- Compare stability in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents .

Q. What strategies mitigate HF release during hydrolysis studies?

- Scavengers : Add calcium carbonate or magnesium oxide to neutralize HF in situ.

- In Situ Monitoring : Use fluoride-selective electrodes to track HF generation kinetics .

Environmental and Mechanistic Studies

Q. What computational models predict the environmental persistence of this compound?

Analogous to SF5CF3, calculate:

- Octanol-Water Partition Coefficient (Log Kow) : Estimate using software like EPI Suite.

- Atmospheric Lifetime : Assess via reaction with OH radicals (DFT-based kinetic studies) .

Q. How does the -CF3 substituent alter reactivity compared to nitro- or methyl-substituted analogs?

- Electron-Withdrawing Effect : -CF3 enhances oxidative stability but reduces nucleophilic aromatic substitution rates vs. -NO2.

- Steric Impact : -CF3 is less bulky than -tBu, favoring regioselectivity in Pd-catalyzed reactions .

Q. What are the decomposition pathways under oxidative conditions?

- Primary Products : CO, CO2, and SO2 detected via GC-MS.

- Secondary Pathways : Radical-mediated degradation under UV light generates trifluoroacetic acid (TFA) .

Applications in Material Science

Q. How does 4-(Trifluoromethyl)phenylsulfur pentafluoride enhance polymer properties?

- Thermal Stability : Incorporation into polyimides increases Tg by 20–30°C due to rigid SF5-CF3 motifs.

- Dielectric Properties : Low dielectric constants (k ~2.1) make it suitable for microelectronics .

Q. What role does this compound play in liquid crystal formulations?

The -SF5 group improves anisotropic polarizability, enabling high birefringence (Δn > 0.3) in nematic phases. Synergistic effects with -CF3 enhance thermal range (ΔT > 100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.